3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of multiple functional groups, including methoxy, methylphenyl, oxopyrrolidinyl, and thiadiazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Pyrrolidinone Group: The next step involves the introduction of the pyrrolidinone group. This can be done by reacting the thiadiazole intermediate with a suitable pyrrolidinone derivative.
Attachment of the Benzamide Moiety: Finally, the benzamide moiety is introduced by reacting the intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Materials Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cancer cell growth and survival.
Signal Transduction: It can modulate signal transduction pathways such as the extracellular signal-regulated kinase (ERK) pathway, leading to apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxy-N-p-tolylbenzamide: A structurally similar compound with potential anticancer properties.
3,4,5-trimethoxyacetophenone: Another related compound known for its use in organic synthesis.
Uniqueness
3,4,5-trimethoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer specific biological activities and chemical reactivity. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C23H24N4O5S |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C23H24N4O5S/c1-13-5-7-16(8-6-13)27-12-15(11-19(27)28)22-25-26-23(33-22)24-21(29)14-9-17(30-2)20(32-4)18(10-14)31-3/h5-10,15H,11-12H2,1-4H3,(H,24,26,29) |
InChI Key |
CZWKONCQFBVAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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